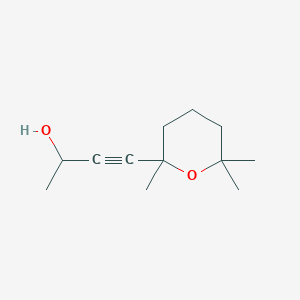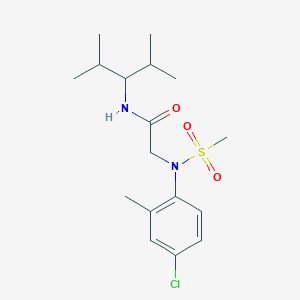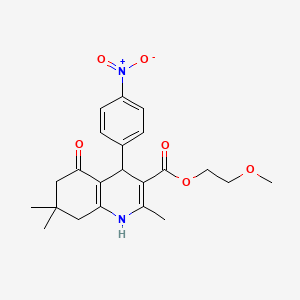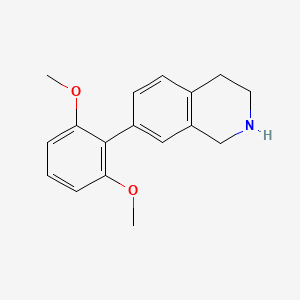![molecular formula C15H14N2O5 B5235602 2-[4-[(2,5-dimethylfuran-3-carbonyl)amino]anilino]-2-oxoacetic acid](/img/structure/B5235602.png)
2-[4-[(2,5-dimethylfuran-3-carbonyl)amino]anilino]-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(2,5-Dimethylfuran-3-carbonyl)amino]anilino]-2-oxoacetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with dimethyl groups and a carbonyl group, linked to an aniline derivative and an oxoacetic acid moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2,5-dimethylfuran-3-carbonyl)amino]anilino]-2-oxoacetic acid typically involves multiple steps:
Formation of 2,5-Dimethylfuran-3-carbonyl chloride: This intermediate can be synthesized by reacting 2,5-dimethylfuran with thionyl chloride under reflux conditions.
Coupling with Aniline Derivative: The 2,5-dimethylfuran-3-carbonyl chloride is then reacted with an aniline derivative in the presence of a base such as triethylamine to form the corresponding amide.
Introduction of Oxoacetic Acid Moiety: The final step involves the reaction of the amide with oxoacetic acid or its derivatives under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2,5-Dimethylfuran-3-carbonyl)amino]anilino]-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the aniline moiety.
Scientific Research Applications
2-[4-[(2,5-Dimethylfuran-3-carbonyl)amino]anilino]-2-oxoacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-[(2,5-dimethylfuran-3-carbonyl)amino]anilino]-2-oxoacetic acid involves its interaction with molecular targets such as enzymes or receptors. The furan ring and aniline moiety can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The oxoacetic acid group can participate in chelation with metal ions, affecting enzymatic functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran-3-carboxylic acid: Lacks the aniline and oxoacetic acid moieties, making it less versatile in chemical reactions.
N-Phenyl-2-oxoacetamide: Lacks the furan ring, reducing its potential for π-π interactions and hydrogen bonding.
2,5-Dimethylfuran-3-carbonyl chloride: An intermediate in the synthesis of the target compound, with limited applications on its own.
Uniqueness
2-[4-[(2,5-Dimethylfuran-3-carbonyl)amino]anilino]-2-oxoacetic acid is unique due to its combination of functional groups, allowing it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-[4-[(2,5-dimethylfuran-3-carbonyl)amino]anilino]-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-8-7-12(9(2)22-8)13(18)16-10-3-5-11(6-4-10)17-14(19)15(20)21/h3-7H,1-2H3,(H,16,18)(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVNWKHPQRAUMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)NC(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[(2,4-Dimethoxy-3-methylphenyl)methyl]piperazin-1-yl]pyrimidine;oxalic acid](/img/structure/B5235538.png)
![N-(naphthalen-1-ylmethyl)-5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B5235545.png)
![N'-[2-(2-bromo-4-methylphenoxy)acetyl]furan-2-carbohydrazide](/img/structure/B5235557.png)
![5-[[3-Chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5235561.png)
![Methyl 4-{[(3Z)-5-(4-methoxyphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}benzoate](/img/structure/B5235570.png)
![3,4,5,6-Tetrachloro-11-phenylmethoxy-14-oxa-11-azapentacyclo[6.5.1.13,6.02,7.09,13]pentadec-4-ene-10,12-dione](/img/structure/B5235578.png)

![2-(3,4-dimethoxyphenyl)-N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B5235592.png)
![3-[5-(4-BROMOPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL]-1-(2-FLUOROPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B5235598.png)
![2-[1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-1-oxopropan-2-yl]isoindole-1,3-dione](/img/structure/B5235617.png)
![[4-[5-[(2-Methylanilino)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol](/img/structure/B5235622.png)

